DPPH Radical Scavenging: Position-Dependent Loss of Activity Relative to Aglycone
In a direct head-to-head comparison of luteolin and five glycosylated derivatives, Luteolin-3',7-di-O-glucoside (designated as Luteolin 7,3′-di-O-β-glucoside) exhibited an IC50 value >100 μM in the DPPH radical scavenging assay, compared to luteolin aglycone which demonstrated an IC50 of 20.2 μM [1]. This represents a greater than 5-fold reduction in antioxidant potency upon diglycosylation at the 7 and 3' positions. Notably, the monoglycosylated Luteolin-7-O-β-glucoside retained comparable activity to the aglycone (IC50 = 21.2 μM), demonstrating that the second glycosylation at the 3' position is the critical determinant for activity attenuation [1].
| Evidence Dimension | DPPH radical scavenging activity (IC50) |
|---|---|
| Target Compound Data | >100 μM |
| Comparator Or Baseline | Luteolin aglycone: 20.2 μM; Luteolin-7-O-β-glucoside: 21.2 μM |
| Quantified Difference | Target compound shows >5-fold reduction in potency vs. aglycone; monoglycosylated 7-O-glucoside retains near-aglycone activity |
| Conditions | In vitro DPPH radical scavenging assay; free OH group availability noted as 5,4' for target compound vs. 5,7,3',4' for luteolin |
Why This Matters
For experiments requiring a low-antioxidant background control or investigating structure-activity relationships of glycosylation, Luteolin-3',7-di-O-glucoside provides a defined, attenuated activity profile that monoglycosylated or aglycone forms cannot replicate.
- [1] DPPH radical-scavenging activities of luteolin and glucosides. Table 2, PMC9214715. National Center for Biotechnology Information. View Source
